molecular formula C15H21NO4S B15129133 Boc-(R)-alpha-(2-thiophenylmethyl)proline

Boc-(R)-alpha-(2-thiophenylmethyl)proline

Cat. No.: B15129133
M. Wt: 311.4 g/mol
InChI Key: DDYQQTCCFAWKHK-UHFFFAOYSA-N
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Description

Boc-®-alpha-(2-thiophenylmethyl)proline is a chemical compound with the molecular formula C15H21NO4S and a molecular weight of 311.40 g/mol . It is a derivative of proline, an amino acid, and features a thiophenylmethyl group attached to the alpha carbon. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-alpha-(2-thiophenylmethyl)proline typically involves the protection of the amino group of proline with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the thiophenylmethyl group at the alpha position. This can be achieved through various synthetic routes, including:

    Nucleophilic Substitution: Using thiophenylmethyl halides in the presence of a base to introduce the thiophenylmethyl group.

    Reductive Amination: Reacting proline with thiophenylmethyl aldehyde in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods for Boc-®-alpha-(2-thiophenylmethyl)proline often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Boc-®-alpha-(2-thiophenylmethyl)proline can undergo various chemical reactions, including:

    Oxidation: The thiophenylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.

    Substitution: The thiophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Boc-®-alpha-(2-thiophenylmethyl)proline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-®-alpha-(2-thiophenylmethyl)proline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophenylmethyl group can enhance binding affinity and selectivity towards these targets, while the Boc group provides protection during synthetic transformations. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Boc-®-alpha-(2-phenylmethyl)proline: Similar structure but with a phenylmethyl group instead of a thiophenylmethyl group.

    Boc-®-alpha-(2-furanylmethyl)proline: Contains a furanylmethyl group instead of a thiophenylmethyl group.

Uniqueness

Boc-®-alpha-(2-thiophenylmethyl)proline is unique due to the presence of the thiophenylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable tool in various research applications .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-21-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYQQTCCFAWKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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